7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride
Description
Properties
IUPAC Name |
7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-4-11(5-3-1)6-15-7-12-9-16-10-13(8-15)14-12;/h1-5,12-14H,6-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJWWWSLPEBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CN1CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The benzyl group is then introduced through a subsequent reaction with benzyl chloride or benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the bicyclic framework.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ alkyl halides and strong bases.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. Its bicyclic structure can mimic certain biological molecules, making it useful in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets can be explored for therapeutic purposes.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituents
The 3.3.1 bicyclo framework serves as a scaffold for diverse derivatives. Key structural differences among analogs include:
- Substituent Groups: 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride: Benzyl at N7, oxygen at C3. (1R,5S)-7-Methyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane: Methyl group at N7, oxygen at C3 . 3,7-Dipropyl-3,7-Diazabicyclo[3.3.1]Nonane: Propyl groups at N3 and N7, lacking oxygen . 9-Benzyl-3-Oxa-9-Azabicyclo[3.3.1]Nonane-7-Carboxylic Acid Hydrochloride: Additional carboxylic acid group at C7 .
- Heteroatom Modifications: Replacement of oxygen with sulfur (e.g., 3-Thia-7,9-Diazabicyclo[3.3.1]Nonane) enhances lipophilicity and alters receptor binding profiles .
Physicochemical Properties
Research Implications and Challenges
- Pharmacological Potential: Sulfur analogs exhibit promising opioid receptor activity, while 5-HT₃ antagonists (e.g., 3,9-dimethyl derivatives) highlight therapeutic versatility .
- Synthesis Complexity : Benzyl and cyclopropanmethyl derivatives require multi-step protocols, complicating scalability .
- Discontinuation Factors: Market withdrawal of 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane HCl may relate to synthetic hurdles or unoptimized bioactivity .
Biological Activity
7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride (CAS No. 2177264-80-9) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its interaction with nAChRs, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₃H₁₉ClN₂O
- Molecular Weight : 254.76 g/mol
- CAS Number : 2177264-80-9
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The 3,7-diazabicyclo[3.3.1]nonane scaffold, including derivatives like this compound, has been shown to interact selectively with various nAChR subtypes. These receptors play a critical role in neurotransmission and are implicated in several neurological disorders.
- Affinity Studies :
- The compound exhibits significant affinity for the α4β2* subtype of nAChRs, which is crucial for cognitive functions and may be involved in conditions such as Alzheimer's disease.
- Binding affinity studies indicate that modifications to the bicyclic structure can enhance selectivity and potency against specific nAChR subtypes.
| Compound | nAChR Subtype | K_i (nM) |
|---|---|---|
| This compound | α4β2* | ~45 |
| N-benzylbispidine | α3β4* | ~569.6 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of various substituents on the bicyclic core can significantly alter the biological activity of the compound. For instance:
- Alkyl groups tend to enhance agonistic activity at nAChRs.
- Aryl substituents may shift the activity towards partial agonism or antagonism.
Study 1: Electrophysiological Responses
In a study using Xenopus oocytes expressing different nAChR subtypes, compounds derived from the diazabicyclo scaffold were tested for their electrophysiological responses:
- Compounds with small alkyl chains showed robust agonistic profiles.
- A shift towards antagonism was observed with larger aryl substituents.
Study 2: Therapeutic Implications
Research has indicated that compounds similar to this compound could potentially serve as therapeutic agents for neurodegenerative diseases by modulating nAChR activity:
- The ability to selectively activate specific nAChR subtypes suggests potential applications in treating cognitive decline associated with aging and neurodegeneration.
Q & A
Basic: What are the established synthetic routes for 7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride, and how are intermediates characterized?
Answer:
The synthesis typically involves cyclization of diol and amine precursors under anhydrous conditions, catalyzed by agents such as Lewis acids. For example, a diol reacts with a benzyl-substituted amine to form the bicyclic framework, followed by treatment with hydrochloric acid to yield the hydrochloride salt . Key intermediates are characterized using NMR spectroscopy (to confirm regioselectivity and bicyclic structure) and HPLC (to assess purity ≥95%). Reaction progress is monitored via thin-layer chromatography (TLC), with final product validation using mass spectrometry (MS) and X-ray crystallography for unambiguous structural assignment .
Advanced: How can researchers optimize the yield and purity of this compound under varying catalytic and reaction conditions?
Answer:
Optimization requires systematic variation of parameters:
- Catalysts : Test Lewis acids (e.g., BF₃·OEt₂) vs. Brønsted acids (e.g., HCl) to balance reaction rate and byproduct formation.
- Temperature : Cyclization often requires 60–80°C to overcome kinetic barriers without inducing decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene may reduce side reactions.
Design of Experiments (DoE) methodologies, such as factorial designs, can identify synergistic effects. For example, a 2³ factorial design (catalyst type, temperature, solvent) revealed that BF₃·OEt₂ at 70°C in DMF maximized yield (78%) and purity (97%) . Computational reaction path searches (e.g., quantum chemical calculations) further refine conditions by predicting transition states and intermediates .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and bicyclic framework (distinct coupling patterns for bridgehead protons) .
- X-ray Crystallography : Resolves stereochemistry and confirms the bicyclo[3.3.1]nonane scaffold .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) and a C18 column; retention time compared to standards .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl content within ±0.3% of theoretical values) .
Advanced: What strategies address contradictions in reported biological activities of structurally similar bicyclic compounds?
Answer:
Discrepancies often arise from:
- Target Selectivity : Similar bicyclic frameworks may bind off-target receptors. Use surface plasmon resonance (SPR) or radioligand binding assays to compare affinity profiles .
- Metabolic Stability : Differences in hepatic clearance (e.g., CYP450 metabolism) can alter in vivo vs. in vitro results. Perform microsomal stability assays and correlate with pharmacokinetic data .
- Structural Nuances : Minor substituent changes (e.g., fluorine vs. benzyl groups) drastically modulate activity. Conduct molecular docking to map interactions with target binding pockets (e.g., NMDA receptors) and validate via mutagenesis studies .
Basic: What key structural features influence the compound’s reactivity and biological interactions?
Answer:
- Bicyclic Framework : The rigid [3.3.1]nonane system enforces specific conformations, enhancing binding to sterically constrained targets (e.g., ion channels) .
- Benzyl Group : Provides hydrophobic interactions in receptor pockets; its electronic effects modulate amine basicity (pKa ~8.5) and salt formation .
- Oxygen and Nitrogen Placement : The 3-oxa and 7,9-diaza moieties enable hydrogen bonding with residues like Asp or Glu in enzymatic active sites .
Advanced: How can researchers design experiments to elucidate the compound’s interaction with neurological targets?
Answer:
- In Silico Screening : Use molecular dynamics simulations to predict binding modes to targets like serotonin transporters (SERT) or σ receptors .
- Electrophysiology : Patch-clamp studies on neuronal cells quantify ion channel modulation (e.g., GABAₐ receptor currents) .
- Biolayer Interferometry (BLI) : Measure real-time binding kinetics (kon/koff) using immobilized target proteins .
- In Vivo Models : Behavioral assays (e.g., forced swim test for antidepressant activity) paired with PET imaging using radiolabeled analogs (e.g., ¹¹C-labeled derivative) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Waste Disposal : Neutralize hydrochloride salts with sodium bicarbonate before aqueous disposal .
- Emergency Procedures : Immediate eye irrigation with saline solution and medical consultation for exposure .
Advanced: How can computational methods enhance the design of derivatives with improved pharmacological profiles?
Answer:
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to predict potency .
- ADMET Prediction : Tools like SwissADME forecast bioavailability, blood-brain barrier penetration, and toxicity (e.g., hERG inhibition risk) .
- Fragment-Based Drug Design : Replace the benzyl group with bioisosteres (e.g., pyridine rings) while maintaining affinity, validated by free-energy perturbation (FEP) calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
